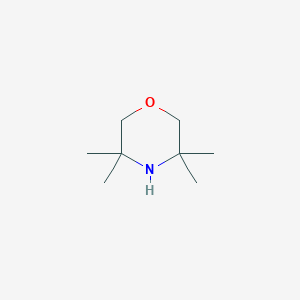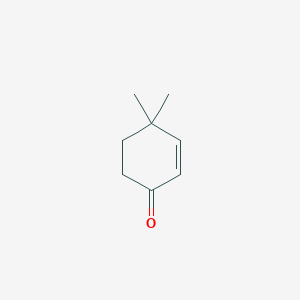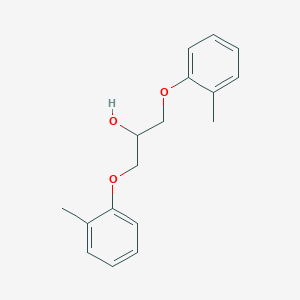
2-Propanol, 1,3-bis(o-tolyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1,3-bis(o-tolyloxy)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly known as PTO, and its chemical formula is C22H24O4. PTO is a white crystalline powder that is soluble in organic solvents such as chloroform, ethyl acetate, and benzene.
作用機序
The mechanism of action of PTO is not fully understood. However, it is believed that PTO exerts its biological activity by inhibiting various enzymes and signaling pathways involved in the pathogenesis of various diseases. For example, PTO has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, leading to its anti-inflammatory activity.
生化学的および生理学的効果
PTO has been found to exhibit various biochemical and physiological effects, including anticancer, anti-inflammatory, and antioxidant properties. In vitro studies have shown that PTO inhibits the proliferation of various cancer cell lines, including breast, colon, and lung cancer cells. PTO has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), leading to its anti-inflammatory activity. Furthermore, PTO has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
PTO has several advantages for lab experiments. It is readily available, easy to handle, and has a high purity. Furthermore, PTO has been found to exhibit low toxicity, making it safe for use in various experiments. However, PTO has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. Furthermore, PTO has a low melting point, which can make it difficult to handle at high temperatures.
将来の方向性
There are several future directions for the research of PTO. One possible direction is to investigate the potential applications of PTO in drug delivery systems. PTO has been found to exhibit good biocompatibility, making it a potential candidate for drug delivery. Another possible direction is to investigate the potential applications of PTO in the synthesis of new materials. PTO has been used as a building block for the synthesis of various polymers, and further research could lead to the development of new materials with unique properties. Finally, further research could be conducted to investigate the mechanism of action of PTO and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, PTO is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of PTO involves the reaction of 2-methoxyphenol with 3,3'-oxybis(1-propanol) in the presence of a catalyst. PTO has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. It has several advantages for lab experiments, including its availability, ease of handling, and low toxicity. Future research could investigate the potential applications of PTO in drug delivery systems, the synthesis of new materials, and the treatment of various diseases.
合成法
The synthesis of PTO involves the reaction of 2-methoxyphenol with 3,3'-oxybis(1-propanol) in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by dehydration, and finally, a cyclization reaction. The yield of PTO obtained from this method is around 70%.
科学的研究の応用
PTO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, PTO has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. In material science, PTO has been used as a building block for the synthesis of various polymers. In organic synthesis, PTO has been used as a reagent for the synthesis of various compounds.
特性
CAS番号 |
17181-49-6 |
|---|---|
製品名 |
2-Propanol, 1,3-bis(o-tolyloxy)- |
分子式 |
C17H20O3 |
分子量 |
272.34 g/mol |
IUPAC名 |
1,3-bis(2-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C17H20O3/c1-13-7-3-5-9-16(13)19-11-15(18)12-20-17-10-6-4-8-14(17)2/h3-10,15,18H,11-12H2,1-2H3 |
InChIキー |
GZSFOYFMSYYKJH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(COC2=CC=CC=C2C)O |
正規SMILES |
CC1=CC=CC=C1OCC(COC2=CC=CC=C2C)O |
その他のCAS番号 |
17181-49-6 |
同義語 |
o-Tolyl-alpha-myanesin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



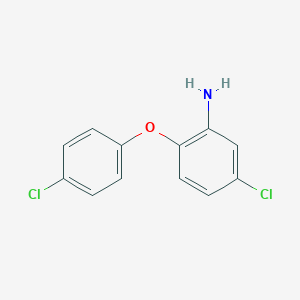
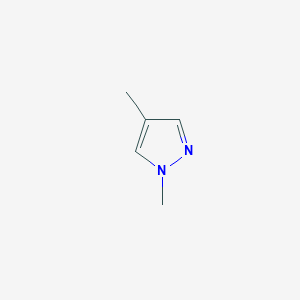
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)
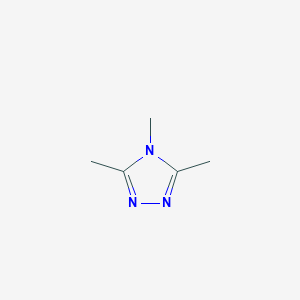
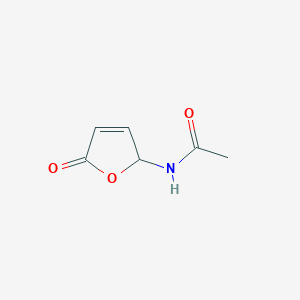
![(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B91199.png)
![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)
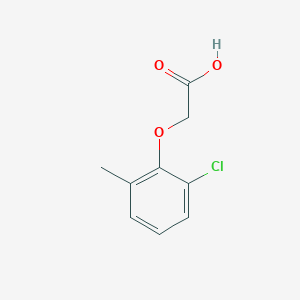
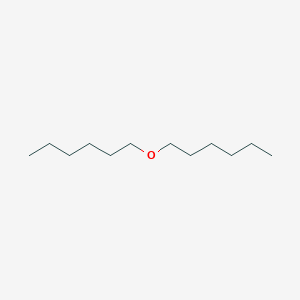
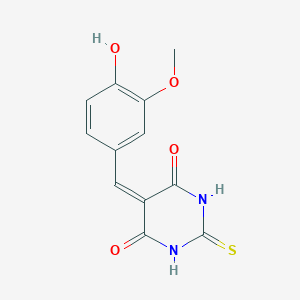

![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)
